

# Improving contact resistance in GeSe-based transistors

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## Compound of Interest

Compound Name: Germanium selenide

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## Technical Support Center: GeSe-Based Transistors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving contact resistance in **Germanium Selenide** (GeSe)-based transistors.

## Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization of GeSe transistors, presented in a question-and-answer format.

Q1: My measured contact resistance is unexpectedly high. What are the potential causes and how can I troubleshoot this?

A1: High contact resistance in GeSe transistors can stem from several factors. Here's a systematic approach to troubleshooting:

- **Incorrect Metal Choice:** The work function of the metal contact is a critical factor. For p-type GeSe, gold (Au) has been shown to form a good contact, even though it does not have the highest work function among commonly used metals.<sup>[1]</sup><sup>[2]</sup> Using metals like Titanium (Ti) can result in a high Schottky barrier for hole transport.<sup>[1]</sup>

- **Poor Metal-GeSe Interface:** Contamination at the interface between the metal and the GeSe flake can significantly increase contact resistance. Photoresist residues from lithography are a common source of contamination.
  - **Troubleshooting Step:** Consider using a shadow mask technique for metal deposition to avoid photoresist contamination.<sup>[1]</sup> If using lithography, ensure a thorough cleaning process after the lift-off procedure.
- **Surface Oxides:** A native oxide layer on the GeSe surface can act as a tunnel barrier, increasing contact resistance.
  - **Troubleshooting Step:** A brief in-situ plasma or chemical treatment prior to metal deposition can help remove the native oxide and improve the interface quality.
- **Inadequate Annealing:** Post-deposition annealing is often crucial for forming a low-resistance contact. The annealing process can promote the formation of an alloy at the interface and reduce defects.
  - **Troubleshooting Step:** Experiment with different annealing temperatures and durations. For other 2D materials, annealing in a forming gas (H<sub>2</sub>/N<sub>2</sub>) atmosphere has been shown to be effective.<sup>[3][4]</sup>

Q2: I'm observing a large variability in contact resistance across different devices on the same substrate. What could be the reason?

A2: Variability in contact resistance is a common challenge and can be attributed to:

- **Inconsistent GeSe Flake Quality:** The thickness and surface quality of exfoliated GeSe flakes can vary.
- **Non-uniform Interface:** Inconsistent cleaning or surface treatment can lead to variations in the metal-GeSe interface quality across the substrate.
- **Lithography or Deposition Issues:** Variations in the photolithography process or shadowing effects during metal deposition can lead to inconsistencies in the contact geometry.

Troubleshooting Steps:

- Characterize the thickness of each GeSe flake using Atomic Force Microscopy (AFM).
- Ensure a consistent and thorough cleaning procedure for all devices before metal deposition.
- Optimize your lithography and deposition processes to ensure uniform contact definition.

Q3: My device shows a non-linear I-V curve, indicating a Schottky contact instead of an Ohmic contact. How can I achieve a more Ohmic behavior?

A3: A non-linear I-V curve is characteristic of a Schottky barrier at the metal-semiconductor junction. To achieve a more Ohmic contact:

- **Contact Metal Selection:** As mentioned, the choice of metal is critical. For p-type GeSe, metals with a high work function are generally preferred to align with the valence band of GeSe. While Au is a good starting point, other high work function metals like Palladium (Pd) or Platinum (Pt) could be investigated.<sup>[1]</sup>
- **Interfacial Layer:** Introducing a thin interfacial layer between the metal and GeSe can help to reduce the Schottky barrier height. For instance, a thin layer of a material that is more readily doped or that has a more favorable band alignment with GeSe can be beneficial. In GeSe photovoltaics, an Sb<sub>2</sub>Se<sub>3</sub> interfacial layer has been shown to improve device performance.<sup>[5]</sup>
- **Doping:** Doping the GeSe region under the contact can create a thinner depletion region, allowing for easier carrier tunneling and promoting Ohmic behavior. While in-situ doping of 2D materials can be challenging, techniques like plasma-based doping or using doped contact metals are being explored.

## Frequently Asked Questions (FAQs)

Q1: What is a typical range for contact resistance in GeSe transistors?

A1: The contact resistance in GeSe transistors can vary widely depending on the fabrication process and the materials used. Values can range from a few k $\Omega$ · $\mu$ m to several hundred k $\Omega$ · $\mu$ m. The goal of optimization is to reduce this value as much as possible to allow the intrinsic properties of the GeSe channel to dominate the device performance.

Q2: How does the anisotropic nature of GeSe affect contact resistance?

A2: GeSe has a puckered crystal structure similar to black phosphorus, leading to anisotropic electrical properties. The carrier mobility is different along the armchair and zigzag directions. This anisotropy can also influence the contact resistance, with different barrier heights potentially forming along the two primary crystal axes.<sup>[1]</sup> It is important to align the contacts along a consistent crystal direction to ensure reproducible results.

Q3: What is the Transfer Length Method (TLM) and how is it used to measure contact resistance?

A3: The Transfer Length Method (TLM) is a standard technique used to de-embed the contact resistance from the total device resistance.<sup>[6]</sup> It involves fabricating a series of transistors with varying channel lengths but identical contact geometries. By plotting the total resistance as a function of the channel length, the contact resistance can be extracted from the y-intercept of the linear fit.<sup>[7]</sup>

Q4: What is the effect of annealing on the metal-GeSe contact?

A4: Annealing can have several positive effects on the metal-GeSe contact. It can:

- Improve the adhesion of the metal to the GeSe surface.
- Promote the formation of a metal-selenide/germanide alloy at the interface, which may have a lower contact resistance.
- Reduce the number of defects at the interface.
- Remove trapped contaminants.

However, excessive annealing temperatures or durations can also lead to the diffusion of the metal into the GeSe channel, which can degrade device performance. Optimization of the annealing process is therefore crucial.

## Experimental Protocols

### 1. GeSe Transistor Fabrication using Shadow Mask for Metal Contacts

This protocol describes a fabrication process that minimizes contamination at the metal-GeSe interface by using a shadow mask.

- Substrate Preparation:
  - Start with a heavily doped silicon wafer with a thermally grown SiO<sub>2</sub> layer (e.g., 300 nm). The doped silicon will act as a back gate.
  - Clean the substrate using a standard RCA cleaning procedure or sonication in acetone and isopropanol.
- GeSe Flake Exfoliation:
  - Mechanically exfoliate GeSe flakes from a bulk crystal onto the SiO<sub>2</sub>/Si substrate using the scotch tape method.
  - Identify thin flakes (few-layers) using an optical microscope.
- Shadow Mask Alignment:
  - Use a Transmission Electron Microscopy (TEM) grid as a shadow mask.[\[1\]](#)
  - Carefully place the TEM grid over the selected GeSe flake under a microscope.
- Metal Deposition:
  - Transfer the substrate with the aligned shadow mask into a high-vacuum deposition chamber (e.g., thermal evaporator or e-beam evaporator).
  - Deposit the desired contact metal (e.g., 50 nm of Au). The choice between thermal evaporation and sputtering depends on the desired film quality and material compatibility. [\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Device Characterization:
  - Remove the shadow mask.
  - Perform electrical characterization of the two-terminal GeSe device.

## 2. Contact Resistance Measurement using the Transfer Length Method (TLM)

This protocol outlines the steps for measuring contact resistance using TLM.

- Device Fabrication:
  - Fabricate a series of GeSe transistors with varying channel lengths (e.g., 1  $\mu\text{m}$ , 2  $\mu\text{m}$ , 5  $\mu\text{m}$ , 10  $\mu\text{m}$ ) on the same GeSe flake. The contact length and width should be kept constant.
  - This can be achieved using standard photolithography or electron-beam lithography, followed by metal deposition and lift-off.
- Electrical Measurement:
  - Measure the total resistance ( $R_{\text{total}}$ ) between the source and drain contacts for each device at a low drain bias.
  - Perform these measurements for a range of back-gate voltages.
- Data Analysis:
  - For each gate voltage, plot the total resistance ( $R_{\text{total}}$ ) as a function of the channel length ( $L$ ).
  - Perform a linear fit to the data points. The equation for the total resistance is:  $R_{\text{total}} = 2 * R_c + R_{\text{sh}} * (L/W)$ , where  $R_c$  is the contact resistance,  $R_{\text{sh}}$  is the sheet resistance of the channel,  $L$  is the channel length, and  $W$  is the channel width.
  - The y-intercept of the linear fit will be equal to  $2 * R_c$ .

## 3. Post-Deposition Annealing Protocol

This is a general starting protocol for annealing metal contacts on GeSe. The optimal conditions may vary depending on the specific metal used.

- Setup:

- Place the fabricated GeSe devices in a tube furnace or a rapid thermal annealing (RTA) system.
- Atmosphere:
  - Purge the chamber with an inert gas (e.g., Argon or Nitrogen) or a forming gas (e.g., 5% H<sub>2</sub> / 95% N<sub>2</sub>) to prevent oxidation.
- Annealing Process:
  - Ramp up the temperature to the desired setpoint (e.g., 150-350 °C) at a controlled rate (e.g., 10 °C/min).[3][4]
  - Hold the temperature for a specific duration (e.g., 30-60 minutes).
  - Cool down the chamber to room temperature naturally.
- Characterization:
  - Re-measure the electrical properties of the devices to assess the impact of annealing on the contact resistance.

## Data Presentation

Table 1: Comparison of Schottky Barrier Heights for Different Metals on GeSe

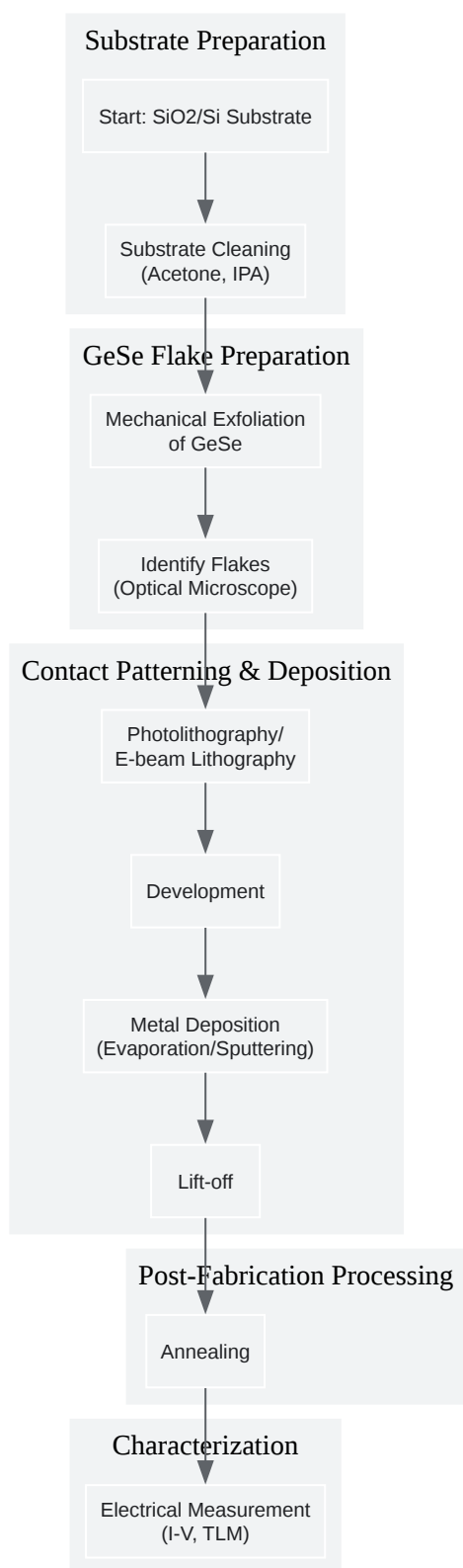
Contact Metal	Work Function (eV)	Measured Schottky Barrier Height (eV)	Reference
Ti	~3.6 - 4.33	0.209 ± 0.019	[1]
Al	~4.06 - 4.26	-	-
Ag	~4.26 - 4.74	-	-
Pd	~5.12 - 5.6	-	-
Au	~5.1 - 5.47	Lowest among tested	[1]
Pt	~5.7 - 6.35	-	-

Note: The work function of metals can vary depending on the deposition method and surface conditions. The Schottky barrier heights for Al, Ag, Pd, and Pt on GeSe were not explicitly quantified in the provided search results but Au was found to have the lowest barrier for hole transport.

## Visualizations

Diagram 1: Experimental Workflow for GeSe Transistor Fabrication

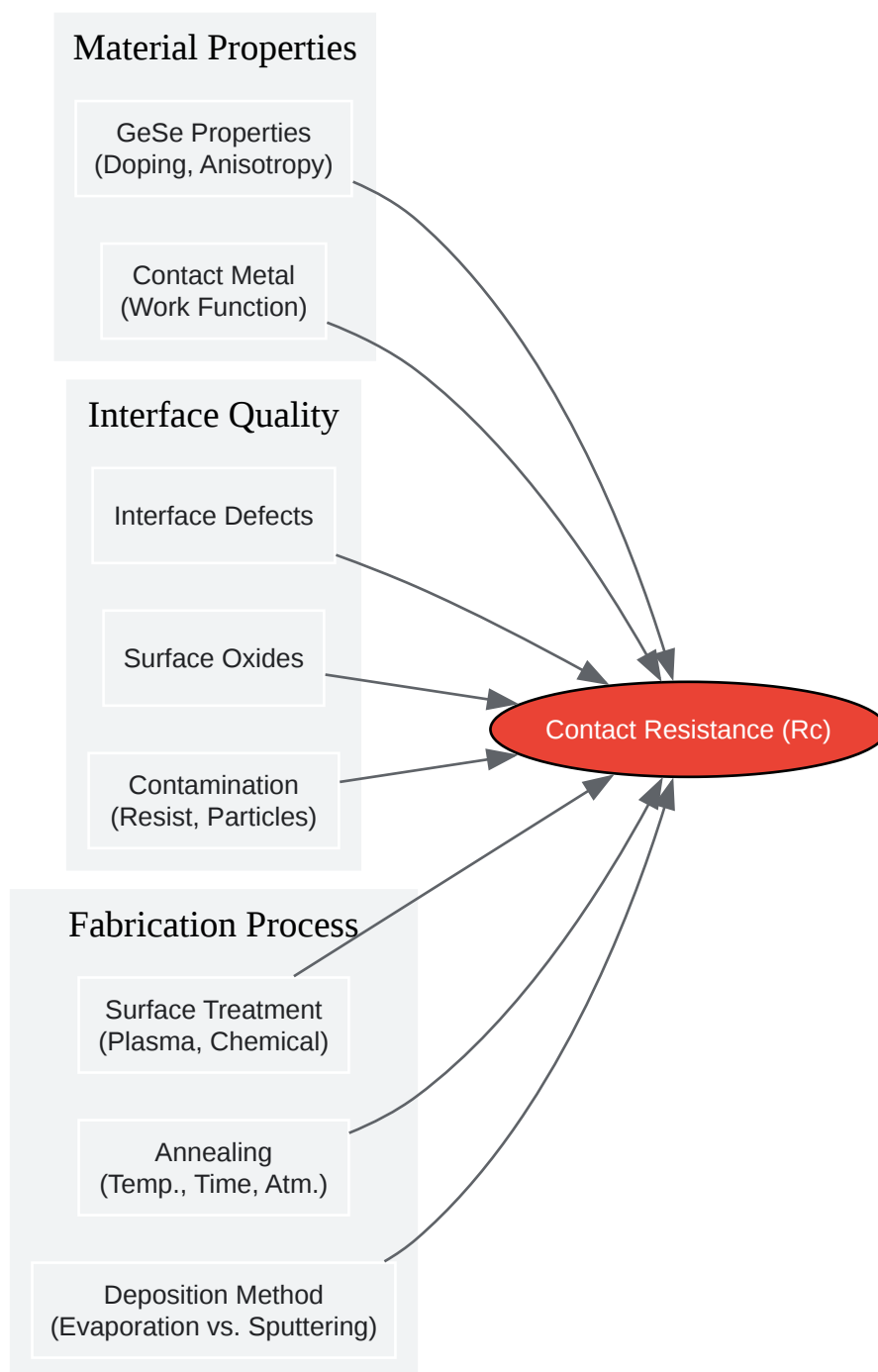




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Caption: Workflow for fabricating GeSe transistors with patterned contacts.

Diagram 2: Factors Influencing Contact Resistance in GeSe Transistors



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Caption: Key factors that contribute to the contact resistance in GeSe transistors.

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## References

- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Annealing Temperature and Ambient on Metal/PtSe<sub>2</sub> Contact Alloy Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Annealing Temperature and Ambient on Metal/PtSe<sub>2</sub> Contact Alloy Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GeSe photovoltaics: doping, interfacial layer and devices - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00048B [pubs.rsc.org]
- 6. Transfer length method - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. korvustech.com [korvustech.com]
- 9. infinitamaterials.com [infinitamaterials.com]
- 10. Thermal Evaporation VS Magnetron Sputtering: PVD Techniques - Mueller Coatings [muellercoatings.com]
- 11. Weighing the Benefits of Sputtering vs. Evaporation - Denton Vacuum [dentonvacuum.com]
- 12. vpi2004.com [vpi2004.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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